molecular formula C11H11NO2 B8339381 3-(Furan-2-ylmethoxy)aniline

3-(Furan-2-ylmethoxy)aniline

Cat. No.: B8339381
M. Wt: 189.21 g/mol
InChI Key: HQYRTPPGSGNVPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Furan-2-ylmethoxy)aniline is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

3-(furan-2-ylmethoxy)aniline

InChI

InChI=1S/C11H11NO2/c12-9-3-1-4-10(7-9)14-8-11-5-2-6-13-11/h1-7H,8,12H2

InChI Key

HQYRTPPGSGNVPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CC=CO2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

830 mg (3.8 mmol) of 3-(furan-2-ylmethyl oxy)nitrobenzene was dissolved in 10 mL of ethanol. 1.1 g (19.70 mmol) of iron and 1 mL of 1N hydrochloric acid (1.0 mmol) were added thereto and heated under reflux for 2 hours. After cooling the reaction solution to room temperature, 1.5 mL of 1N sodium hydroxide was added dropwise, and filtration through celite was carried out. The filtrate was condensed, and ethyl acetate and water were added to the filtrate to separate the solution into organic layer and aqueous layer. The organic layer was separated, washed with a saturated sodium chloride solution, and dried over magnesium sulfate. Thereafter, filtration was carried out, and the filtrate was condensed. The resulting crude product was separated and purified using silica gel column chromatography to give 3-(furan-2-ylmethoxy)aniline (yield: 86%).
Name
3-(furan-2-ylmethyl oxy)nitrobenzene
Quantity
830 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Name
Quantity
1.1 g
Type
catalyst
Reaction Step Three

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